Biotin-PEG2-Azide: A Technical Guide for Researchers
Biotin-PEG2-Azide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG2-Azide is a heterobifunctional linker that has become an indispensable tool in modern chemical biology and drug development. Its unique structure, featuring a biotin moiety, a two-unit polyethylene glycol (PEG) spacer, and a terminal azide group, enables a wide range of applications, primarily centered around bioconjugation and affinity-based detection and purification. This guide provides a comprehensive overview of the core applications of Biotin-PEG2-Azide, detailed experimental protocols, and quantitative data to facilitate its effective use in research.
The biotin component of the molecule allows for highly specific and strong non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M), forming the basis for robust affinity purification and detection systems. The azide group serves as a versatile chemical handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The PEG2 spacer enhances the aqueous solubility of the molecule and provides a flexible linker that minimizes steric hindrance between the conjugated biomolecule and the biotin moiety, ensuring efficient binding to streptavidin.[1][2]
Core Applications in Research
Biotin-PEG2-Azide is predominantly used for the biotinylation of alkyne-modified biomolecules through click chemistry. This enables a variety of downstream applications, including:
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Proteomics: Labeling and enrichment of newly synthesized proteins, post-translationally modified proteins, and specific protein classes for identification and quantification by mass spectrometry.
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Drug Delivery and Targeting: Conjugation to drug molecules or delivery vehicles to facilitate targeted delivery to cells or tissues expressing biotin receptors or for subsequent functionalization.[3][4][5]
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Probe Development: Construction of multifunctional probes for cellular imaging and diagnostic assays.
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Bioconjugation: Linking various biomolecules, such as proteins, peptides, nucleic acids, and glycans, to streptavidin-conjugated reporters (e.g., fluorophores, enzymes) or surfaces.
Data Presentation: Quantitative Parameters
The utility of Biotin-PEG2-Azide is underpinned by the efficiency of the click chemistry reactions and the strength of the biotin-streptavidin interaction. The choice between the two primary click chemistry reactions, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), depends on the specific experimental context, particularly the tolerance of the biological system to copper catalysts.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |
| Reaction Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole. | Reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide to form a triazole without a metal catalyst. | |
| Typical Reaction Conditions | Aqueous buffer, room temperature, presence of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA). | Aqueous buffer, physiological temperature and pH. | |
| Reaction Kinetics (Second-Order Rate Constant) | ~10³ - 10⁵ M⁻¹s⁻¹ | ~10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used) | |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species. Ligands can mitigate this but may not eliminate it completely. | Highly biocompatible as it does not require a toxic metal catalyst. Ideal for live-cell and in vivo applications. | |
| Labeling Efficiency in Proteomics | Generally higher labeling efficiency and protein identification in in vitro proteomics studies. | May have slightly lower labeling efficiency compared to CuAAC in some in vitro applications but is the method of choice for live systems. |
| Parameter | Value | References |
| Dissociation Constant (Kd) of Biotin-Streptavidin Interaction | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Biotinylation Efficiency of Peptides (in vitro) | 76% - 88% of available amine groups can be biotinylated depending on the specific biotinylation reagent and conditions. | |
| Uptake of Biotinylated Conjugates in Cells | Varies significantly based on cell type, conjugate structure, and uptake mechanism. Can be enhanced in cancer cells overexpressing biotin transporters. |
Experimental Protocols
Protocol 1: General Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the biotinylation of an alkyne-modified protein with Biotin-PEG2-Azide using a copper-catalyzed click reaction.
Materials:
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Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
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Biotin-PEG2-Azide.
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Dimethyl sulfoxide (DMSO).
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
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Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM in water, freshly prepared).
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Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 1.7 mM in DMSO/t-butanol 1:4).
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Protein purification resin (e.g., desalting column or spin filter) for removal of excess reagents.
Procedure:
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Prepare a stock solution of Biotin-PEG2-Azide: Dissolve Biotin-PEG2-Azide in DMSO to a concentration of 10 mM.
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Prepare the protein sample: Dilute the alkyne-modified protein to a final concentration of 1-5 mg/mL in PBS.
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Prepare the click chemistry reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order, vortexing gently after each addition:
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Alkyne-modified protein solution.
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Biotin-PEG2-Azide stock solution (to a final concentration of 100-200 µM).
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TCEP solution (to a final concentration of 1 mM).
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TBTA solution (to a final concentration of 100 µM).
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CuSO₄ solution (to a final concentration of 1 mM).
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Incubate the reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Purify the biotinylated protein: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or using a spin filter with an appropriate molecular weight cutoff, pre-equilibrated with the desired storage buffer.
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Characterize the labeled protein: Confirm biotinylation using methods such as Western blot with streptavidin-HRP, or by mass spectrometry.
Protocol 2: Cell Surface Protein Labeling and Enrichment for Proteomic Analysis
This protocol outlines the labeling of cell surface proteins on live cells using an alkyne metabolic precursor followed by reaction with Biotin-PEG2-Azide via SPAAC, and subsequent enrichment for mass spectrometry analysis.
Materials:
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Mammalian cells in culture.
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Cell culture medium with and without methionine.
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L-Azidohomoalanine (AHA) or other alkyne-containing metabolic label.
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Biotin-PEG2-Azide conjugated to a cyclooctyne (e.g., DBCO-PEG2-Biotin).
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PBS, pH 7.4.
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Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
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Streptavidin-agarose beads.
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Wash buffers (e.g., PBS with 0.1% SDS, high salt buffer, urea buffer).
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Elution buffer (e.g., buffer containing free biotin or a cleavable linker elution reagent).
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Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).
Procedure:
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Metabolic Labeling:
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Culture cells in methionine-free medium for 30-60 minutes.
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Replace the medium with fresh methionine-free medium containing 25-50 µM of an alkyne-containing amino acid analog (e.g., L-homopropargylglycine) and incubate for 4-16 hours.
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-
Cell Lysis:
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Wash the cells with cold PBS.
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Lyse the cells in a suitable lysis buffer on ice.
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Clarify the lysate by centrifugation.
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-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
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To the cell lysate, add a cyclooctyne-functionalized Biotin-PEG2-Azide (e.g., DBCO-PEG2-Biotin) to a final concentration of 100 µM.
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Incubate for 1-2 hours at room temperature with gentle rotation.
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-
Enrichment of Biotinylated Proteins:
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Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation.
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Wash the beads sequentially with a series of stringent wash buffers to remove non-specifically bound proteins (e.g., PBS with 1% SDS, 6 M urea, and high salt buffer).
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-
Elution and Digestion:
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Elute the bound proteins from the beads. If a cleavable linker was used, elute according to the manufacturer's protocol. For standard biotin, on-bead digestion is often performed.
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Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest the proteins into peptides using trypsin overnight.
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LC-MS/MS Analysis:
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Desalt the resulting peptide mixture.
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Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.
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Mandatory Visualizations
Caption: General workflow for biotinylation using Biotin-PEG2-Azide and subsequent affinity capture.
Caption: Quantitative proteomics workflow using metabolic labeling and Biotin-PEG2-Azide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin-PEG2-Azide, CAS 945633-30-7 | AxisPharm [axispharm.com]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Research on Biotin in Tumor Targeted Drug Delivery [pps.cpu.edu.cn]
